molecular formula C14H15N5 B11808815 1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

Cat. No.: B11808815
M. Wt: 253.30 g/mol
InChI Key: IIXXTPPPLNYPTC-UHFFFAOYSA-N
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Description

1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a heterocyclic compound that features a triazolo-pyridazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine typically involves the formation of the triazolo-pyridazine core followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid or sodium acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and yields. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine stands out due to its unique triazolo-pyridazine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

1-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine

InChI

InChI=1S/C14H15N5/c1-9-3-5-11(6-4-9)12-7-8-13-16-17-14(10(2)15)19(13)18-12/h3-8,10H,15H2,1-2H3

InChI Key

IIXXTPPPLNYPTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3C(C)N)C=C2

Origin of Product

United States

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